![molecular formula C19H22N2O B4854196 N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide](/img/structure/B4854196.png)
N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide
Overview
Description
N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide, also known as MPBC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPBC belongs to the class of piperidine compounds and is structurally similar to other compounds such as fentanyl and meperidine.
Scientific Research Applications
For more information, you can refer to the Thermo Scientific Chemicals product page for 1-(1-Methyl-4-piperidinyl)piperazine . Additionally, you can find related compounds like N-Methyl-N-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide dihydrochloride and 1-Methyl-4-(piperidin-4-yl)piperazine for further exploration.
Mechanism of Action
Target of Action
The primary targets of N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide are vascular endothelial growth factor receptor (VEGFR) , epidermal growth factor receptor (EGFR) , and REarranged during Transfection (RET) tyrosine kinases . These receptors play a crucial role in tumor growth, progression, and angiogenesis .
Mode of Action
N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide acts as a potent and selective inhibitor of VEGFR, EGFR, and RET tyrosine kinases . By inhibiting these kinases, it disrupts the signaling pathways that are essential for tumor growth and angiogenesis .
Biochemical Pathways
The compound affects the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC) . By inhibiting these pathways, it can potentially suppress tumor growth and progression .
Pharmacokinetics
Similar compounds like vandetanib are primarily metabolized byCYP3A4 and flavin-containing monooxygenase enzymes FMO1 and FMO3 . These enzymes play a crucial role in drug metabolism and can significantly impact the bioavailability of the compound .
Result of Action
The inhibition of VEGFR, EGFR, and RET tyrosine kinases by N-(1-methyl-4-piperidinyl)-4-biphenylcarboxamide can lead to the suppression of tumor growth and angiogenesis . This can potentially result in the regression of the tumor and improvement in the patient’s condition .
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21-13-11-18(12-14-21)20-19(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFNEQYNFBISCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)biphenyl-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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